Salviolona

Descripción general

Descripción

Salviolone is a bisnorditerpene featuring a benzotropolone chromophore, isolated from the fresh root of Salvia miltiorrhiza, also known as Dan-Shen in traditional Chinese medicine. It has been identified alongside other nor- and bisnorditerpenes, exhibiting cytotoxic activity against Vero cells (Ginda et al., 1988).

Synthesis Analysis

The synthesis of salviolone and related compounds has been achieved from starting materials like (+)-dehydroabietic acid. This synthesis involved intermediates such as 11,12-dimethoxyabieta-8,11,13-trien-7-one and 12-methoxyabieta-8,11,13-triene, demonstrating the complexity and intricate steps necessary to synthesize salviolone and similar compounds from natural sources (Matsumoto et al., 1993).

Molecular Structure Analysis

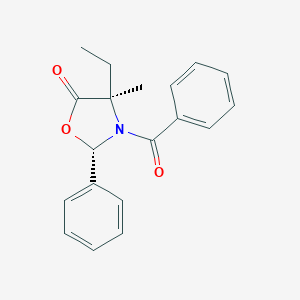

Salviolone's structure includes a unique bisnorditerpenoid framework with a benzotropolonoid moiety. This structure was elucidated using spectroscopic methods and confirmed through total synthesis. The molecular architecture of salviolone is significant for its cytotoxic activities against cultured cells, showcasing the importance of structural features in determining biological activity (Haro et al., 1991).

Chemical Reactions and Properties

Salviolone, through its unique chemical structure, has shown significant biological activities, including cytotoxicity against various cancer cell lines. Studies have demonstrated its ability to impair cell cycle progression, colony formation, and metalloproteinase-2 activity in A375 melanoma cells, highlighting its potential as an anticancer agent (Zanrè et al., 2022).

Physical Properties Analysis

While specific details on the physical properties of salviolone are not provided in the sourced documents, the characteristics such as solubility, melting point, and stability are crucial for understanding its behavior in biological systems and its potential application in drug development.

Chemical Properties Analysis

Salviolone's chemical properties, particularly its interaction with biological systems, have been explored through its effects on cell viability, proliferation, and apoptosis in cancer cells. Its ability to induce autophagic cell death and inhibit key signaling pathways in cervical cancer cells underscores the complex chemical-biological interactions at play, offering insights into its mechanism of action and potential therapeutic applications (Zhang et al., 2018).

Aplicaciones Científicas De Investigación

Deterioro de la progresión del ciclo celular

Se ha demostrado que la salviolona deteriora la progresión del ciclo celular en las células de melanoma A375 . Esto significa que puede potencialmente ralentizar el crecimiento y la propagación de este tumor sólido altamente maligno .

Inhibición de la formación de colonias

Otra aplicación significativa de la this compound es su capacidad para inhibir la formación de colonias en las células de melanoma A375 . Esto podría ser un factor crucial para prevenir la propagación de células cancerosas.

Reducción de la actividad de la metaloproteinasa-2

La this compound puede reducir la actividad de la metaloproteinasa-2 en las células de melanoma A375 . Las metaloproteinasas desempeñan un papel clave en la degradación de la matriz extracelular, que es un paso crítico en el desarrollo de la metástasis del cáncer.

Regulación de la expresión de P21 (Cip1/Waf1)

Se ha encontrado que la this compound aumenta la expresión de la proteína P21 de una manera dependiente de P53 . P21 es un potente inhibidor de la cinasa dependiente de ciclina, y su mayor expresión puede conducir al arresto del ciclo celular, inhibiendo así el crecimiento de las células cancerosas.

Modulación de la fosforilación de STAT3

La this compound puede modular el nivel de fosforilación del transductor de señales y activador de la transcripción (STAT)3 . STAT3 es un regulador crítico de muchos procesos celulares como el crecimiento celular y la apoptosis, y su desregulación a menudo se asocia con el cáncer.

Activación de ERK1/2 y Akt

La this compound y la criptotanshinona inducen una activación sostenida de las cinasas reguladas por señal extracelular (ERK)1/2 y la cinasa B de proteína (Akt) . Estas cinasas participan en la regulación de diversos procesos celulares, incluida la proliferación, la diferenciación y la supervivencia celular.

Mecanismo De Acción

Target of Action

Salviolone, a natural diterpenoid derivative, primarily targets cell-cycle-related proteins . It has been shown to increase the expression of P21 protein in a P53-dependent manner . Additionally, it modulates the phosphorylation level of the signal transducer and activator of transcription (STAT3) .

Mode of Action

Salviolone interacts with its targets, leading to a multitarget effect on cell-cycle-related proteins . It impairs cell cycle progression, thereby inhibiting the growth of certain cancer cells . Moreover, it induces sustained activation of the extracellular signal-regulated kinases (ERK)1/2 and the protein kinase B (Akt) .

Biochemical Pathways

Salviolone affects several biochemical pathways. It hampers cell cycle progression, thereby affecting the cell cycle pathway . It also influences the STAT3 signaling pathway . Additionally, it induces sustained activation of the ERK1/2 and Akt pathways .

Pharmacokinetics

It is known that salviolone is a natural compound derived from the roots of salvia miltiorrhiza . More research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Salviolone impairs the viability of certain cancer cells without affecting the growth of normal cells . It has been shown to impair cell cycle progression, colony formation, and metalloproteinase-2 activity in A375 melanoma cells . It also exhibits a pleiotropic effect against melanoma by hampering cell cycle progression, STAT3 signaling, and malignant phenotype of A375 melanoma cells .

Propiedades

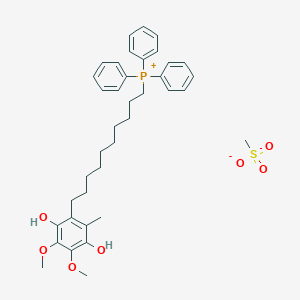

IUPAC Name |

9-hydroxy-4,4,8-trimethyl-2,3-dihydro-1H-cyclohepta[a]naphthalen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-11-9-12-6-7-15-13(5-4-8-18(15,2)3)14(12)10-16(19)17(11)20/h6-7,9-10H,4-5,8H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QATRODNHXVHGNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=C2C3=C(C=CC2=C1)C(CCC3)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Decyloxy)phenyl]pyrimidin-5-OL](/img/structure/B50721.png)